4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-3-pyrazolecarboxylic acid with butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the butyl and carboxamide groups.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Similar structure with a propyl group instead of a butyl group.
Uniqueness
4-Amino-N-butyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the carboxamide functionality enhances its potential interactions with biological targets and its versatility in synthetic applications .
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-amino-N-butyl-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-3-4-5-11-9(14)8-7(10)6-13(2)12-8/h6H,3-5,10H2,1-2H3,(H,11,14) |
InChI Key |
MVGPHEVFBIXQMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=NN(C=C1N)C |
Origin of Product |
United States |
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